Butyl thiomorpholine-3-carboxylate

Description

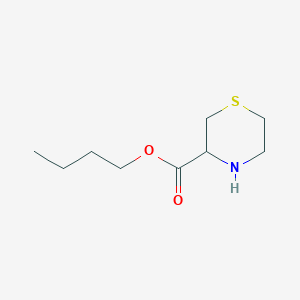

Butyl thiomorpholine-3-carboxylate (systematic name: butyl 4-thiomorpholine-3-carboxylate) is a thiomorpholine derivative with a butyl ester functional group. Thiomorpholine analogs are sulfur-containing heterocycles often utilized in pharmaceutical and agrochemical research due to their bioactivity. Therefore, this analysis will focus on structurally or functionally related compounds, including butyl esters (e.g., butyl acrylate, butyl acetate), morpholine derivatives (e.g., methyl thiomorpholine-3-carboxylate), and other solvents (e.g., butylcarbitol acetate).

Properties

Molecular Formula |

C9H17NO2S |

|---|---|

Molecular Weight |

203.30 g/mol |

IUPAC Name |

butyl thiomorpholine-3-carboxylate |

InChI |

InChI=1S/C9H17NO2S/c1-2-3-5-12-9(11)8-7-13-6-4-10-8/h8,10H,2-7H2,1H3 |

InChI Key |

JBPHWYYGNIFICN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1CSCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl thiomorpholine-3-carboxylate typically involves the reaction of thiomorpholine with butyl halides in the presence of a base. One common method is the alkylation of thiomorpholine with butyl bromide or butyl chloride under basic conditions, such as using sodium hydroxide or potassium carbonate as the base. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification process can be streamlined using advanced separation techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

Butyl thiomorpholine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Alkyl or aryl halides, sodium hydroxide or potassium carbonate as base, dimethylformamide or tetrahydrofuran as solvent.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various alkyl or aryl thiomorpholine-3-carboxylates.

Scientific Research Applications

Butyl thiomorpholine-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of butyl thiomorpholine-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiomorpholine ring can form covalent bonds with biological molecules, potentially inhibiting the activity of enzymes or disrupting cellular processes. The carboxylate group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural and Functional Analogues

Butyl Acrylate (CAS 141-32-2)

- Chemical Structure : CH₂=CHCOO(CH₂)₃CH₃.

- Key Properties :

- Applications : Chemical synthesis, polymer production .

- Regulatory Status : Listed in TSCA (USA), DSL (Canada), IECSC (China), and other inventories .

Butylcarbitol Acetate (C10H20O4)

- Chemical Structure : CH₃COO(CH₂CH₂O)₂(CH₂)₃CH₃.

- Key Properties: High boiling point (246.7°C), low vapor pressure (<0.001 kPa at 20°C) . Solvent for paints, inks, and cleaners; non-irritating .

- Applications : Industrial coatings, electronics cleaning .

Butyl Acetate (CAS 123-86-4)

- Chemical Structure : CH₃COO(CH₂)₃CH₃.

- Key Properties: Density: 0.8825 g/cm³; boiling point: 126°C .

- Applications : Solvent for lacquers, resins, and perfumes .

Methyl Thiomorpholine-3-Carboxylate (CAS 78865-47-1)

- Chemical Structure : CH₃SC₄H₆NCOOCH₃.

- Key Properties :

Comparative Data Table

Key Findings

Toxicity and Safety :

- Butyl acrylate exhibits higher acute toxicity and irritation risks compared to butylcarbitol acetate and butyl acetate .

- Methyl thiomorpholine-3-carboxylate likely requires stringent handling similar to other thiomorpholine derivatives .

Physical Properties :

- Butylcarbitol acetate’s high boiling point and low volatility make it suitable for high-temperature applications .

- Butyl acetate’s low density and pleasant odor favor its use in consumer products .

Regulatory Compliance: Butyl acrylate is widely regulated due to flammability and toxicity . Limited data exist for thiomorpholine derivatives, suggesting niche or experimental use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.